2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylquinazolin-4-amine
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Overview
Description
2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylquinazolin-4-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinazoline Core: The initial step involves the reaction of 2,4-dichloroquinazoline with a suitable nucleophile, such as 4-hydroxybenzonitrile, under basic conditions to form 4-[(2-chloro-quinazolin-4-yl)oxy]benzonitrile.
Suzuki Cross-Coupling Reaction: The next step involves a palladium-catalyzed Suzuki cross-coupling reaction to facilitate the formation of a carbon-carbon bond between the quinazoline core and the desired phenyl group.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylquinazolin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival . By inhibiting EGFR, the compound can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-quinazolin-4-yl)-(3-methoxy-phenyl)-amine
- (2-Chloro-quinazolin-4-yl)-(3-ethoxy-propyl)-amine
Uniqueness
2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylquinazolin-4-amine is unique due to the presence of both chloro and dimethoxyphenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in medicinal chemistry and drug development .
Properties
CAS No. |
827030-98-8 |
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Molecular Formula |
C17H16ClN3O2 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-chloro-N-(3,4-dimethoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O2/c1-21(11-8-9-14(22-2)15(10-11)23-3)16-12-6-4-5-7-13(12)19-17(18)20-16/h4-10H,1-3H3 |
InChI Key |
REQTXYJALZRJCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=C(C=C1)OC)OC)C2=NC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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